molecular formula C16H12N2O4S B4780364 [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] (Z)-3-(furan-2-yl)prop-2-enoate

[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] (Z)-3-(furan-2-yl)prop-2-enoate

Cat. No.: B4780364
M. Wt: 328.3 g/mol
InChI Key: DMUQKCVXLRRGTM-FPLPWBNLSA-N
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Description

[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] (Z)-3-(furan-2-yl)prop-2-enoate: is a complex organic compound that features a benzothiazole moiety linked to a furan ring through a prop-2-enoate bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] (Z)-3-(furan-2-yl)prop-2-enoate typically involves multi-step organic reactions. One common approach is to start with the benzothiazole and furan derivatives, which are then linked through a series of condensation and esterification reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the carbonyl group results in the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] (Z)-3-(furan-2-yl)prop-2-enoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and inhibition. Its benzothiazole moiety is known to interact with certain biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism of action of [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] (Z)-3-(furan-2-yl)prop-2-enoate involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzyme active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The furan ring may also play a role in stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] (Z)-3-(thiophen-2-yl)prop-2-enoate: Similar structure but with a thiophene ring instead of a furan ring.

    [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] (Z)-3-(pyridin-2-yl)prop-2-enoate: Contains a pyridine ring, offering different electronic properties.

Uniqueness

The uniqueness of [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] (Z)-3-(furan-2-yl)prop-2-enoate lies in its combination of the benzothiazole and furan moieties. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] (Z)-3-(furan-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c19-14(10-22-15(20)8-7-11-4-3-9-21-11)18-16-17-12-5-1-2-6-13(12)23-16/h1-9H,10H2,(H,17,18,19)/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUQKCVXLRRGTM-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)COC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)COC(=O)/C=C\C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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